molecular formula C4H2F6N2O2 B1330230 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide CAS No. 667-35-6

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

Cat. No. B1330230
CAS RN: 667-35-6
M. Wt: 224.06 g/mol
InChI Key: UNVFMKVRYRCPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide” is a chemical compound with the CAS Number: 667-35-6 . It has a molecular weight of 224.06 . The compound is used as a reagent in the preparation of phenylpyridine-free diiridium complexes .


Molecular Structure Analysis

The molecular formula of “2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide” is C4H2F6N2O2 . The InChI code is 1S/C4H2F6N2O2/c5-3(6,7)1(13)11-12-2(14)4(8,9)10/h(H,11,13)(H,12,14) .

Scientific Research Applications

  • Anti-Cancer and Anti-Inflammatory Applications : Trifluoro substituted quinoline acetohydrazide derivatives have shown potential as COX-2 inhibitors and anti-cancer agents. These compounds, including trifluoro substituted variants, exhibit significant efficacy in inhibiting COX2 and pathways like NF-ĸB, HDAC, and Human Topoisomerase I, crucial in cancer treatment (Manohar et al., 2018).

  • Chemical Synthesis and Analysis : Trifluoroacetyl derivatives, including those related to 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide, are used in synthetic chemistry for various applications. For instance, they play a role in the synthesis of bis(trifluoroacetyl)ketene N,O-, N,S- and S,S-acetals and 2,2-bis(trifluoroacetyl)vinylamines and sulfides (Hojo et al., 1992).

  • Stability and Structural Analysis : The instability of trifluoroacethydrazide in solid state has been studied, revealing its tendency to transform into hydrazonium N,N′‐ditrifluoroacetyl hydrazinate. This research is crucial in understanding the behavior of such compounds under various conditions (Fritz et al., 1990).

  • Fluorine Chemistry Applications : Trifluoroacetyl derivatives are used in fluorine chemistry, particularly in the synthesis of fluorinated molecules. These molecules can serve as molecular probes in magnetic resonance spectroscopy and imaging, providing insights into various biological and chemical processes (Chubarov et al., 2011).

  • Spectroscopy and Biomedical Research : Trifluoroacetyl derivatives have applications in spectroscopy, including the development of sensors for detecting specific chemicals like hydrazine. These compounds exhibit unique fluorescence and color change properties useful in environmental and biomedical research (Lee et al., 2013).

  • Energetic Materials Synthesis : In the field of energetic materials, N- and O-trifluoroacetylation is employed to protect secondary amine and hydroxyl groups during the synthesis of compounds containing nitramine and nitrate ester groups. This demonstrates the role of trifluoroacetyl groups in the synthesis of specialized chemicals (Bellamy et al., 2007).

properties

IUPAC Name

2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)11-12-2(14)4(8,9)10/h(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVFMKVRYRCPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281970
Record name 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

CAS RN

667-35-6
Record name NSC23684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (7.6 mL, 0.1 mol) was added to a stirred solution of trifluoroacethydrazide (12.8 g, 0.1 mol) in benzene (100 mL) and the mixture was heated under reflux for 2 h. A Dean and Stark trap was fitted, and reflux was continued for 3 h. Reflux was continued in the absence of the Dean and Stark trap (3 h) and then with the trap refitted (20 h). The resulting white solid was collected by filtration, dried in vacuum and identified as 1,2-bis(trifluoroacetyl)hydrazine (16.5 g, 73%). M.p. 173-175° C.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

Citations

For This Compound
1
Citations
S Cesarini, N Colombo, M Pulici, ER Felder, WKD Brill - Tetrahedron, 2006 - Elsevier
Oxadiazoles were generated upon a dehydrative cyclization reaction with 2-acyl hydrazides bound to the polymeric support via one of their N atoms using TFAA as a dehydration agent. …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.